3-(1H-pyrazol-4-yl)aniline
Overview
Description
3-(1H-pyrazol-4-yl)aniline
is a chemical compound with the CAS number 1170691-45-8 . It is also known as 3-(1H-Pyrazol-4-yl)benzenamine
.
Synthesis Analysis
The synthesis of pyrazole derivatives, such asThis compound
, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, Hanam A et al. produced new heterocycles by subjecting 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles . Molecular Structure Analysis
Pyrazole derivatives bear a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical and Chemical Properties Analysis
Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . More specific physical and chemical properties ofThis compound
are not available in the retrieved papers.
Scientific Research Applications
Photophysics and Electroluminescence
3-(1H-pyrazol-4-yl)aniline has been utilized in the development of luminescent tetradentate bis-cyclometalated platinum complexes. These complexes demonstrate significant photophysical properties and have potential applications in organic light-emitting diode (OLED) devices. Their emission covers the blue to red region, with quantum yields ranging from 0.14 to 0.76 in 2-methyltetrahydrofuran, suggesting their utility in various lighting and display technologies (Vezzu et al., 2010).
Antimicrobial Activity
A class of substituted anilines, including those based on pyrazol-4-yl, has been synthesized and shown to demonstrate significant antibacterial and antifungal activities. This suggests potential applications of this compound derivatives in the development of new antimicrobial agents (Banoji et al., 2022).
Corrosion Inhibition
Research has explored the synthesis of pyrazole derivatives, including those related to this compound, as inhibitors for the corrosion of steel in acidic environments. These compounds have been found to be effective in reducing the corrosion of mild steel, indicating their potential use in industrial applications where corrosion resistance is crucial (Chadli et al., 2020).
Fluorescent Chemosensors
Compounds incorporating elements of this compound have been synthesized and demonstrated as effective chemosensors, particularly for aluminum ions. These chemosensors exhibit high selectivity and sensitivity, suggesting their application in environmental monitoring and biological imaging (Shree et al., 2019).
Molecular Structure and Drug Design
This compound derivatives have been incorporated in the design and synthesis of various organic compounds with potential antitumor and antiviral activities. These include the creation of novel oxadiazoles and trifluoromethylpyridines, suggesting the versatility of this compound in drug discovery (Maftei et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, 3-(1-Methyl-1H-pyrazol-3-yl)aniline
, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 3-(1h-pyrazol-4-yl)aniline, have been found to have a wide range of biological activities . For instance, some pyrazole derivatives have been associated with the inhibition of Syk, a protein that plays a crucial role in the development of hematological malignancies .
Mode of Action
It is known that the introduction of electron-donating groups can enhance the activity of certain compounds
Biochemical Pathways
Pyrazole derivatives have been found to have a broad spectrum of biological activities, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability .
Result of Action
Certain pyrazole derivatives have been found to exhibit potent antipromastigote activity , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
3-(1H-pyrazol-4-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVASNFGSQCRCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170691-45-8 | |
Record name | 3-(1H-pyrazol-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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